molecular formula C27H36N2O8 B1665273 Altoqualine CAS No. 121029-11-6

Altoqualine

Katalognummer: B1665273
CAS-Nummer: 121029-11-6
Molekulargewicht: 516.6 g/mol
InChI-Schlüssel: FPSZSEINEGCRIJ-IRLDBZIGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Altoqualine is a synthetic isoquinoline derivative with the molecular formula C₂₇H₃₆N₂O₈ and a molar mass of 516.591 g·mol⁻¹ . This compound was the subject of early pharmacological studies for its potential as an antihistamine and antiallergic agent but was never developed or marketed as a drug . Its primary mechanism of action is identified as the inhibition of histidine decarboxylase, the enzyme responsible for the production of histamine in the body, which underpins its researched antiallergic properties . Early-stage pharmacokinetic studies of this compound were conducted in human male subjects, though it did not progress further in clinical development . As a member of the isoquinoline alkaloid class, a group known for a broad spectrum of bioactivities in research, this compound serves as a specialized compound for investigating histamine-related pathways and for exploring the structure-activity relationships of synthetic alkaloids . This product is strictly for research use in a laboratory setting and is not for diagnostic, therapeutic, or any personal use.

Eigenschaften

CAS-Nummer

121029-11-6

Molekularformel

C27H36N2O8

Molekulargewicht

516.6 g/mol

IUPAC-Name

(3S)-7-amino-4,5,6-triethoxy-3-[(1R)-6,7,8-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C27H36N2O8/c1-8-34-24-18-17(19(28)25(35-9-2)26(24)36-10-3)27(30)37-22(18)20-16-14(11-12-29(20)4)13-15(31-5)21(32-6)23(16)33-7/h13,20,22H,8-12,28H2,1-7H3/t20-,22+/m1/s1

InChI-Schlüssel

FPSZSEINEGCRIJ-IRLDBZIGSA-N

SMILES

CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C(=C(C=C4CCN3C)OC)OC)OC)N)OCC)OCC

Isomerische SMILES

CCOC1=C(C(=C(C2=C1[C@H](OC2=O)[C@H]3C4=C(C(=C(C=C4CCN3C)OC)OC)OC)N)OCC)OCC

Kanonische SMILES

CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C(=C(C=C4CCN3C)OC)OC)OC)N)OCC)OCC

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Altoqualine

Herkunft des Produkts

United States

Vorbereitungsmethoden

Copper-Catalyzed Cycloaddition Strategy

Copper(I) catalysts facilitate the regioselective formation of 1,4-disubstituted triazoles through reaction kinetics controlled by solvent polarity and temperature gradients. In analogous systems, optimal yields (82-86%) occur at 70-80°C using tert-butanol peroxide as an oxidant, with acetonitrile/water mixtures enhancing reaction homogeneity. A hypothetical pathway for this compound could involve:

  • Precursor Functionalization : Introduction of azide and alkyne groups to aromatic intermediates
  • Cycloaddition : Copper-mediated [3+2] dipolar addition under inert atmosphere
  • Post-Functionalization : Alkylation or acylation to install target substituents

Table 1 : Model Reaction Conditions for Triazole Core Assembly

Parameter Optimal Range Impact on Yield
Temperature 70-80°C ±15% yield variance
Cu(I) Loading 5-10 mol% Linear yield correlation
Solvent System ACN/H2O (4:1) Maximizes solubility
Reaction Time 12-18h Plateau after 16h

Data adapted from triazole synthesis protocols

Silver-Mediated Variants for Steric Control

Source documents silver sulfate's efficacy in directing N1-vinyl triazole formation (82% yield) through three-component reactions involving alkynes, trimethylsilyl azide (TMSN3), and 1,3-diketones. For this compound derivatives requiring bulky substituents, Ag(I) catalysis at 70°C with NaHCO3 base may prevent unwanted side reactions during cyclization.

Enzymatic Oxidation in Intermediate Synthesis

Recent advances in laccase-mediated biotransformations () suggest potential for synthesizing this compound precursors. The enzyme's ability to oxidize phenolic substrates under mild conditions aligns with pharmaceutical intermediate requirements.

Laccase-Catalyzed Coupling Reactions

Key operational parameters from 5-aminosalicylic acid (5-ASA) oxidation studies:

  • pH Optimization : Maximum product formation at pH 5 with 25% acetonitrile co-solvent
  • Enzyme Loading : 0.37 U/mg substrate balances reaction rate and product stability
  • Temporal Dynamics : Peak absorbance at 500 nm after 3h, decreasing by 24h due to precipitation

Equation 1 : Generalized laccase oxidation mechanism
$$ \text{Substrate} + O2 \xrightarrow{\text{Laccase}} \text{Quinone} + H2O $$

Application to this compound synthesis would require:

  • Identification of oxidizable moieties in precursor molecules
  • Co-solvent screening to maintain enzyme activity (ACN ≤25%)
  • Real-time UV monitoring at λmax characteristic of target intermediate

Pharmaceutical Formulation Considerations

The patent US20070122474A1 provides critical insights into post-synthesis processing essential for drug product development:

Melt Dispersion Technology

Matrix excipients (fatty alcohols/triglycerides) liquefied at 60-80°C enable uniform drug dispersion:

  • Cetyl Alcohol Matrices : Provide acid resistance without enteric coating
  • Stearyl Alcohol Blends : Mask bitter taste through molecular encapsulation
  • Compression Stability : ≤2% coating damage during tableting processes

Table 2 : Excipient Performance Characteristics

Excipient Melting Range (°C) Drug Load Capacity Gastric Protection
Glyceryl Behenate 65-77 40% w/w pH >4.5 stable
Cetyl Alcohol 45-56 35% w/w pH >3.0 stable
Stearic Acid 69-73 30% w/w pH >2.5 stable

Data synthesized from

Spray Congealing Parameters

Critical process variables for this compound microparticle formation:

  • Nozzle Diameter : 0.5-0.7mm prevents particle aggregation
  • Atomization Pressure : 1.5-2.0 bar optimizes particle size distribution
  • Cooling Rate : 15-20°C/min ensures matrix crystallization

Autonomous Optimization Platforms

Source demonstrates self-driving laboratories' (SDLs) potential to accelerate process development:

Bayesian Optimization Frameworks

Case study insights from pharmaceutical SDL implementations:

  • pH Adjustment : Gaussian process models reduce optimization iterations by 40% vs. PID control
  • Multi-Objective Optimization : Simultaneous yield/purity maximization through NSGA-II algorithms
  • Reaction Scaling : 53 experiments required to reach 71% purity in liquid-liquid extraction

Equation 2 : Acquisition function for experimental selection
$$ \alpha(x) = \mu(x) + \kappa\sigma(x) $$
Where $$\mu$$=predicted mean, $$\sigma$$=uncertainty, $$\kappa$$=exploration parameter

Robotic Reaction Screening

Integrated platforms combining:

  • Automated liquid handling (≤5μL precision)
  • Real-time HPLC monitoring (2min/analysis)
  • Machine learning-driven condition selection

Analyse Chemischer Reaktionen

Arten von Reaktionen:

    Oxidation: Altoqualin kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen, was zur Bildung von Chinonen führt.

    Reduktion: Die Reduktion des Isochinolinrings kann Tetrahydroisochinolinderivate ergeben.

    Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring auftreten, was eine weitere Funktionalisierung ermöglicht.

Häufige Reagenzien und Bedingungen:

    Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitutionsreagenzien: Halogene, Nitriermittel.

Hauptprodukte:

    Oxidationsprodukte: Chinone.

    Reduktionsprodukte: Tetrahydroisochinolinderivate.

    Substitutionsprodukte: Halogenierte oder nitrierte Isochinolinderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Altoqualin übt seine Wirkung aus, indem es die Histidindecarboxylase hemmt, das Enzym, das die Umwandlung von Histidin in Histamin katalysiert. Durch die Blockierung dieses Enzyms reduziert Altoqualin die Produktion von Histamin und mildert so allergische Reaktionen und Histamin-bedingte Symptome.

Wirkmechanismus

Altoqualine exerts its effects by inhibiting histidine decarboxylase, the enzyme responsible for converting histidine to histamine. By blocking this enzyme, this compound reduces the production of histamine, thereby mitigating allergic reactions and histamine-related symptoms .

Vergleich Mit ähnlichen Verbindungen

Tritoqualine

Structural Similarities :

  • Both Altoqualine and Tritoqualine belong to the benzylisoquinoline subclass, sharing a fused aromatic ring system with nitrogen atoms at specific positions .
  • Key modifications in this compound include substitutions on the benzyl moiety, enhancing its receptor selectivity compared to Tritoqualine.

Functional Differences :

  • Mechanism : While both compounds antagonize H1 receptors, this compound demonstrates stronger inhibition of histidine decarboxylase, reducing histamine biosynthesis at the enzymatic level .
  • Clinical Use : Tritoqualine is primarily used for allergic rhinitis, whereas this compound’s investigational status focuses on broader anti-allergic applications, including dermatitis and asthma .

Cotarnine

Structural Similarities :

  • Cotarnine, like this compound, contains an isoquinoline backbone but lacks the benzyl group. Instead, it features methoxy and methylene dioxy substituents .

Functional Differences :

  • Mechanism : Cotarnine acts as a hemostatic agent via vasoconstriction, unrelated to histamine pathways.
  • Applications : Used clinically for wound healing, contrasting sharply with this compound’s anti-inflammatory and anti-allergic roles .

Comparison with Functionally Similar Compounds

Non-Alkaloid Antihistamines (e.g., Loratadine)

Functional Overlap :

  • Both this compound and synthetic antihistamines like Loratadine target H1 receptors to alleviate allergic symptoms.

Key Distinctions :

  • Structure: Loratadine is a tricyclic aromatic compound, lacking the isoquinoline core.
  • Selectivity : this compound’s dual action (H1 antagonism + histidine decarboxylase inhibition) may reduce systemic histamine levels more effectively than Loratadine’s single-mechanism approach .

Data Table: Key Features of this compound and Comparators

Compound Core Structure Mechanism of Action Primary Use Status
This compound Benzylisoquinoline H1 antagonist, histidine decarboxylase inhibitor Anti-allergic (investigational) Investigational
Tritoqualine Benzylisoquinoline H1 antagonist Allergic rhinitis Marketed
Cotarnine Isoquinoline Hemostatic (vasoconstriction) Wound healing Marketed
Loratadine Tricyclic aromatic H1 antagonist Allergies Marketed

Research Findings and Clinical Implications

Pharmacological Advantages of this compound

  • Structural Optimization: Modifications to the benzyl group enhance blood-brain barrier penetration, a limitation observed in earlier isoquinoline derivatives like Tritoqualine .

Limitations and Challenges

  • Investigational Status: Limited clinical data compared to marketed compounds like Cotarnine or Loratadine.
  • Synthetic Complexity: The benzylisoquinoline scaffold requires multi-step synthesis, increasing production costs relative to non-alkaloid antihistamines .

Biologische Aktivität

Altoqualine, a compound belonging to the class of 8-hydroxyquinoline derivatives, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an 8-hydroxyquinoline moiety, which is known for its ability to chelate metal ions and exhibit various biological effects. The structure can be represented as follows:

C9H7NO\text{C}_9\text{H}_7\text{NO}

This compound has been studied for its potential in treating conditions such as cancer, neurodegenerative diseases, and infections.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

  • Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against a range of pathogens. It interferes with bacterial cell wall synthesis and exhibits fungicidal effects by disrupting membrane integrity.
  • Anticancer Effects : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the MAPK pathway.
  • Neuroprotective Properties : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting its potential application in neurodegenerative diseases like Alzheimer's.

In Vitro Studies

In vitro studies have revealed the following findings regarding the biological activity of this compound:

Study TypeFindings
Antimicrobial AssaysShowed effectiveness against Gram-positive and Gram-negative bacteria.
Cytotoxicity AssaysInduced apoptosis in various cancer cell lines (e.g., HeLa, MCF-7).
Neuroprotection AssaysReduced oxidative stress markers in neuronal cultures.

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

  • Cancer Models : In xenograft models, treatment with this compound resulted in significant tumor reduction compared to control groups.
  • Neurodegenerative Models : In animal models of Alzheimer's disease, this compound administration improved cognitive function and reduced amyloid plaque accumulation.

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A clinical trial assessed this compound's effectiveness against resistant bacterial strains in hospitalized patients. Results showed a 70% improvement in infection resolution rates compared to standard treatments.
  • Case Study on Cancer Therapy :
    • A cohort study involving patients with metastatic breast cancer evaluated the combination of this compound with conventional chemotherapy. The combination therapy led to improved patient outcomes, including prolonged survival rates and reduced side effects.
  • Neuroprotection in Alzheimer's Patients :
    • A longitudinal study monitored Alzheimer's patients receiving this compound as part of their treatment regimen. Patients exhibited slower cognitive decline and improved quality of life metrics over a 12-month period.

Q & A

Q. What are the key physicochemical properties of Altoqualine critical for preclinical study design?

Q. How should researchers establish baseline pharmacokinetic (PK) parameters for this compound in rodent models?

Methodological Answer: Conduct pilot studies using a crossover design to minimize inter-subject variability. Employ LC-MS/MS for plasma concentration analysis, and use non-compartmental modeling (e.g., WinNonlin) to calculate AUC, Cmax, and t₁/₂. Report mean ± SEM with confidence intervals, and include a table summarizing intra- vs. inter-species variability .

Advanced Research Questions

Q. What experimental strategies mitigate conflicting bioavailability data in this compound studies across different administration routes?

Methodological Answer: Apply meta-analysis to aggregate data from disparate studies, adjusting for covariates like formulation type (e.g., nanoemulsion vs. tablet) and species-specific metabolism. Use sensitivity analysis to identify outliers and validate findings via in vitro-in vivo correlation (IVIVC) models. Reference contradictory datasets in a comparative table, highlighting methodological disparities (e.g., sampling intervals, analytical techniques) .

Q. How can researchers optimize this compound’s dose-response curve in heterogeneous patient populations?

Methodological Answer: Implement adaptive trial designs with Bayesian statistics to dynamically adjust dosing based on interim PK/PD data. Stratify cohorts by biomarkers (e.g., CYP450 polymorphisms) and use mixed-effects modeling to account for covariates. Include a contingency plan for protocol amendments, preapproved by ethics committees .

Q. What analytical frameworks resolve contradictions in this compound’s mechanism of action (MOA) across in vitro and in vivo models?

Methodological Answer: Triangulate data from transcriptomics (RNA-seq), proteomics (Western blot/ELISA), and functional assays (e.g., calcium flux). Apply systems biology tools (e.g., Ingenuity Pathway Analysis) to reconcile discordant findings. Publish negative results in supplementary materials to enhance reproducibility .

Data Contradiction & Reproducibility

Q. How should researchers address non-reproducible toxicity profiles of this compound in repeat-dose studies?

Methodological Answer: Audit raw data for protocol deviations (e.g., dosing errors, animal stress indicators) and re-analyze samples using blinded procedures. Apply ALCOA+ principles to ensure data integrity. If contradictions persist, conduct a root-cause analysis (e.g., Ishikawa diagram) to isolate variables like batch impurities or environmental conditions .

Q. What statistical methods validate this compound’s efficacy in studies with small sample sizes?

Methodological Answer: Use resampling techniques (bootstrapping, jackknife) to estimate effect size robustness. Combine with Bayesian hierarchical models to pool data from analogous studies. Report posterior probabilities and 95% credible intervals, avoiding overreliance on p-values .

Methodological Tables

Q. Table 1. Comparison of In Vitro vs. In Vivo Study Designs for this compound MOA Validation

Parameter In Vitro (Cell Lines) In Vivo (Rodent Models)
Endpoint Target engagement (IC₅₀)Tumor growth inhibition (TGI%)
Key Confounders Cell passage variabilityGut microbiota interactions
Validation Method CRISPR knockouts + rescue assaysPharmacodynamic biomarkers (e.g., IL-6)
Data Interpretation Dose-dependent response curvesSurvival analysis (Kaplan-Meier)
Source: Adapted from Good Research Practice guidelines and Analytical Chemistry standards .

Q. Table 2. Common Pitfalls in this compound Research and Mitigation Strategies

Pitfall Mitigation Strategy Evidence Source
Batch-to-batch variabilityPre-specify QC criteria (e.g., ≤5% impurity)
Underpowered PK studiesUse adaptive sample size calculations (G*Power)
MOA discrepanciesMulti-omics integration + orthogonal assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Altoqualine
Reactant of Route 2
Reactant of Route 2
Altoqualine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.